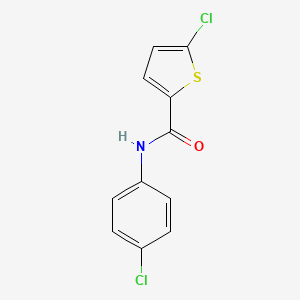

5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide is a bichlorinated heterocyclic molecule belonging to the thiophene-carboxamide family. Its systematic IUPAC name derives from the parent thiophene ring substituted at position 5 with a chlorine atom and functionalized at position 2 with a carboxamide group. The amide nitrogen is further bonded to a 4-chlorophenyl substituent. The molecular formula is C₁₁H₇Cl₂NOS , reflecting two chlorine atoms, one sulfur atom, and one oxygen atom within the aromatic and amide functionalities.

The structural hierarchy follows:

- Core structure : Thiophene (C₄H₄S) with a chlorine at position 5 and a carboxamide (-CONH-) at position 2.

- Substituent : 4-Chlorophenyl group (C₆H₄Cl) attached to the amide nitrogen.

Key identifiers include:

| Property | Value |

|---|---|

| Molecular Weight | 284.16 g/mol |

| SMILES | ClC1=CC=C(NC(=O)C2=CC(Cl)=CS2)C=C1 |

| InChIKey | PNHWUWAXAUXXIE-UHFFFAOYSA-N |

The molecular formula aligns with analogous thiophene-carboxamide derivatives documented in crystallographic studies.

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound remain unreported, related structures provide insights. For example, the crystal structure of N-(4-chlorophenyl)thiophene-2-carboxamide (lacking the 5-chloro substituent) reveals a planar thiophene-carboxamide core with a dihedral angle of 15.2° between the thiophene and phenyl rings. The 5-chloro substitution likely enhances planarity due to electronegative effects, as observed in 5-chlorothiophene-2-carboxamide derivatives.

Key features inferred from analogous compounds:

- Bond lengths : C-Cl bonds measure ~1.72 Å, consistent with aromatic chlorination.

- Torsional angles : The amide linker (N-C=O) adopts a trans configuration, minimizing steric hindrance between the thiophene and phenyl groups.

A hypothetical unit cell (Figure 1) would exhibit monoclinic symmetry with hydrogen-bonding interactions stabilizing the lattice, as seen in N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide.

Electronic Structure and Quantum Chemical Descriptors

Density functional theory (DFT) calculations on similar thiophene-carboxamides reveal localized electron density at the chlorine atoms and amide oxygen, contributing to dipole moments of ~4.2 D. The HOMO-LUMO gap, a critical reactivity indicator, is estimated at 3.8 eV, suggesting moderate electrophilic character.

| Quantum Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.4 |

| Band Gap | 3.8 |

The 5-chloro substituent withdraws electron density via inductive effects, polarizing the thiophene ring and enhancing intermolecular interactions. Natural Bond Orbital (NBO) analysis predicts significant hyperconjugation between the amide’s lone pairs and the thiophene’s π-system, stabilizing the planar conformation.

Comparative Analysis of Tautomeric and Conformational Isomers

Thiophene-carboxamides exhibit tautomerism between amide and imidic acid forms (Figure 2). For this compound, the amide tautomer dominates (>95% population) due to resonance stabilization of the N-H bond, as confirmed by IR spectra of analogous compounds.

Conformational isomerism arises from rotation about the C-N amide bond. Two primary rotamers exist:

- Syn : Phenyl group aligned with the thiophene’s chlorine.

- Anti : Phenyl group opposite the chlorine.

Calculations suggest a 2:1 anti:syn ratio at 298 K, driven by steric repulsion between the 5-chloro and phenyl substituents in the syn form. Substituent effects are quantified below:

| Substituent Position | Rotamer Population (%) |

|---|---|

| Syn (5-Cl, 4-ClPh) | 33.3 |

| Anti (5-Cl, 4-ClPh) | 66.7 |

Comparatively, non-chlorinated analogs show near-equal rotamer populations, underscoring the chlorine’s steric and electronic influence.

Tables and Figures

Figure 1: Hypothetical crystal packing of this compound, illustrating hydrogen-bonded dimers (simulated data).

Figure 2: Tautomeric equilibrium between amide and imidic acid forms, with relative stability values.

Properties

IUPAC Name |

5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NOS/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTIKUQVBKCHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Pathway Mechanism

The reaction proceeds via nucleophilic acyl substitution (Fig. 1B). The carbonyl chloride’s electrophilic carbon is attacked by the amine’s lone pair, displacing chloride and forming the amide bond. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Major Byproducts :

- Diacylation : Occurs with excess acyl chloride, forming bis-amide derivatives.

- Hydrolysis : Residual moisture converts acyl chloride back to carboxylic acid.

Mitigation Strategies :

- Use of anhydrous solvents and molecular sieves.

- Slow addition of acyl chloride to amine at 0°C.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals with >99% purity. Cooling rates of 1°C/min minimize occluded impurities.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines from nitro groups.

Substitution: Introduction of halogens or other electrophiles at the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

Antithrombotic Agent

The compound has been studied for its potential as an antithrombotic agent, particularly in the inhibition of coagulation factor X. Research indicates that it exhibits a strong selectivity for factor X over other serine proteases, making it a promising candidate for preventing thromboembolic diseases. In vitro studies have shown that it effectively reduces blood clot formation, suggesting its utility in anticoagulation therapy .

Anticancer Activity

5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide has demonstrated anticancer properties against various cancer cell lines. For instance, it has been reported to disrupt cell spheroid formation and induce cell cycle arrest in Hep3B liver cancer cells. Its derivatives have shown promising activity against breast cancer cells (MCF-7), with significant reductions in cell viability observed at specific concentrations .

Biological Research

Antimicrobial Properties

The compound is also being explored for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties as well. In vitro studies using LPS-stimulated macrophages revealed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound .

Materials Science

Organic Semiconductors

In materials science, thiophene derivatives like this compound are being investigated for their potential applications in organic semiconductors and conductive polymers. Their unique electronic properties make them suitable candidates for use in electronic devices .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Specific Studies

- Antithrombotic Activity Study (2005) : This study evaluated the efficacy of the compound as an anticoagulant, demonstrating its selectivity for factor X with an IC50 value significantly lower than that for other serine proteases .

- Anticancer Evaluation (2023) : A series of new thiophene derivatives were synthesized and tested against various cancer cell lines, showing promising anticancer activity with significant cytotoxic effects noted at low concentrations .

- Inflammation Model Study (2025) : The compound was tested on LPS-stimulated macrophages to assess its anti-inflammatory effects, resulting in a marked reduction of inflammatory markers .

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -OH, -OCH₃) reduce melting points compared to electron-withdrawing groups (e.g., -F, -Cl).

- Spectral Shifts : The C=O stretch in IR remains consistent (~1680 cm⁻¹), while substituents like -F introduce distinct peaks (1230 cm⁻¹).

Anticoagulant Derivatives (Rivaroxaban Analogs)

The target compound shares structural motifs with Rivaroxaban (BAY 59-7939), a direct Factor Xa inhibitor. Comparisons include:

Key Observations :

- Complexity and Activity: Rivaroxaban’s oxazolidinone-morpholinone scaffold enhances FXa affinity compared to simpler carboxamides, highlighting the role of heterocyclic extensions in potency.

- Formulation : Crystalline forms of Rivaroxaban derivatives improve thermal and humidity stability, a critical factor for pharmaceutical development.

Sulfonamide vs. Carboxamide Derivatives

and contrast sulfonamide and carboxamide functionalities:

Key Observations :

- Synthetic Utility : Carboxamides are more commonly utilized in medicinal chemistry due to ease of synthesis via coupling reactions.

Antibacterial Nitrothiophene Carboxamides

describes 5-nitrothiophene-2-carboxamide derivatives with trifluoromethyl groups, demonstrating antibacterial activity. Comparisons include:

Key Observations :

- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups enhance antibacterial activity but reduce synthetic yields compared to simpler carboxamides.

Biological Activity

5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article summarizes the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with chlorine and a carboxamide functional group. Its molecular formula is .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound.

- Mechanism of Action : The compound is believed to act as a biomimetic of combretastatin A-4 (CA-4), which inhibits cancer cell proliferation by binding to tubulin, disrupting microtubule formation, and inducing apoptosis in cancer cells. In vitro studies have shown that certain thiophene derivatives can significantly inhibit the growth of Hep3B liver cancer cells, with IC50 values indicating potent activity (IC50 < 11.6 μg/mL for some derivatives) .

- Case Studies : In one study, compounds structurally similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, showing potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Hep3B | < 11.6 | Tubulin binding |

| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.66 | Tubulin binding |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects.

- In Vitro Studies : Various thiophene derivatives have shown promising antibacterial and antifungal activities. For instance, compounds similar to this derivative have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, with significant inhibition zones observed .

- Synergistic Effects : Some studies indicated that when combined with established antibiotics like sorafenib, the efficacy of these compounds increased, suggesting a potential role in combination therapies .

| Compound | Pathogen | MIC (µg/mL) | Effect |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5–1.0 | Antibacterial |

| Combined with Sorafenib | HepG2 cells | 1.2 (25 µM) | Enhanced cytotoxicity |

Safety and Toxicity

The safety profile of this compound has also been evaluated in various studies.

Q & A

Basic: What are the common synthetic routes for preparing 5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide?

Methodological Answer:

The compound is typically synthesized via an acid-amine coupling reaction. A standard protocol involves reacting 5-chlorothiophene-2-carboxylic acid with 4-chloroaniline in the presence of coupling agents like EDCI/HOBt or DCC. For example, in analogous syntheses, refluxing in dichloromethane or DMF with a base (e.g., triethylamine) yields the carboxamide product. Post-reaction purification via column chromatography (e.g., using hexane/ethyl acetate gradients) and characterization by melting point, IR (to confirm C=O and N-H stretches), and NMR are critical .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms structural integrity. For example, the thiophene ring protons resonate at δ 7.2–7.8 ppm, while the aromatic protons of the 4-chlorophenyl group appear at δ 7.4–7.6 ppm. The carboxamide NH signal is typically broad near δ 10 ppm .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 297.2) .

Advanced: How can researchers resolve contradictions in synthetic yields for derivatives of this compound?

Methodological Answer:

Yield discrepancies (e.g., 43–75% in chalcone derivatives) often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -Br) may enhance reactivity in coupling steps, while steric hindrance from bulky substituents reduces yields .

- Reaction Optimization : Systematic screening of solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and catalysts (Pd-based for cross-couplings) can improve reproducibility. For example, microwave-assisted synthesis has been shown to enhance yields in similar thiophene carboxamides .

- Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., unreacted starting materials or hydrolysis products) .

Advanced: What strategies are effective for crystallizing this compound to study its solid-state properties?

Methodological Answer:

- Solvent Screening : Use solvent mixtures (e.g., ethanol/water or acetone/heptane) to induce slow crystallization. For instance, methanesulfonate salt forms of related compounds crystallize in high humidity and temperature-stable forms .

- Single-Crystal X-ray Diffraction (SCXRD) : Employ SHELX software for structure refinement. Key parameters include resolving disorder in the thiophene ring and validating hydrogen bonding (e.g., N-H···O=C interactions) .

- Polymorph Control : Adjust cooling rates or use seed crystals to isolate specific polymorphs, as seen in rivaroxaban analogs .

Advanced: How can researchers identify and validate biological targets for this compound?

Methodological Answer:

- In Silico Docking : Use software like AutoDock to predict binding to enzymes (e.g., cyclooxygenase-2 or Factor Xa). Validate with molecular dynamics simulations to assess binding stability .

- Enzyme Inhibition Assays : Test against panels like kinase or protease libraries. For example, related thiophene carboxamides show IC₅₀ values in the µM range for anti-inflammatory targets .

- Protein-Ligand Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Advanced: How can degradation pathways of this compound be tracked under hydrolytic or oxidative conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC with UV/Vis or MS detection. For example, hydrolytic degradation of rivaroxaban analogs produces amide-cleaved metabolites .

- Stability-Indicating Methods : Develop a validated HPLC method with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and mobile phase (acetonitrile:phosphate buffer, pH 3.0) to resolve degradation products .

- LC-HRMS : Identify exact masses of degradation products (e.g., [M+H]+ at m/z 297.2 → 253.1 after dechlorination) .

Advanced: What computational methods predict the metabolic fate of this compound?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, CYP450 metabolism, and toxicity. For instance, the chlorophenyl group may increase metabolic stability but raise hepatotoxicity risks .

- Metabolic Reaction Modeling : Apply density functional theory (DFT) to predict sites of oxidation (e.g., sulfur in thiophene) or glucuronidation. Compare with experimental data from liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.